molecular formula C8H13ClN2O B1611745 (2-Methoxybenzyl)hydrazine CAS No. 85293-10-3

(2-Methoxybenzyl)hydrazine

Cat. No. B1611745
CAS RN: 85293-10-3
M. Wt: 188.65 g/mol
InChI Key: HCXYCIDOBGBSGY-UHFFFAOYSA-N
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Scientific Research Applications

Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .

Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .

Hydrazine and its derivatives are versatile and essential substances in chemistry. They are frequently used as reducing agents and precursors for a variety of chemical reactions . They are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .

Safety And Hazards

While specific safety and hazard information for (2-Methoxybenzyl)hydrazine was not found, it’s important to note that hydrazine and its derivatives can be harmful if swallowed and may cause skin and eye irritation910.


properties

IUPAC Name

(2-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUQYKDQVNXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375456
Record name (2-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)hydrazine

CAS RN

179110-14-6
Record name (2-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zhao, S Jiang, Z Ye, H Zhu, B Hu, P Meng… - European Journal of …, 2021 - Elsevier
Neuraminidase (NA) inhibitors play a prime role in treating influenza. However, a variety of viruses containing mutant NAs have developed severe drug resistance towards NA inhibitors, …
Number of citations: 6 www.sciencedirect.com
X Wang, J Jin - 2019 - scholar.archive.org
Through iron photocatalysis, a mild and effective protocol for the decarboxylative C–C and C–N bond formation has been achieved. The carboxylic acids readily underwent radical …
Number of citations: 0 scholar.archive.org
D Perdicchia - Tetrahedron, 2023 - Elsevier
An efficient synthetic method of ionic hydrogenation of azine to the corresponding 1,2-dialkylhydrazines was accomplished. Reaction time was fast and isolation and purification of the 1,…
Number of citations: 3 www.sciencedirect.com

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